Reactive Violet 5

Description

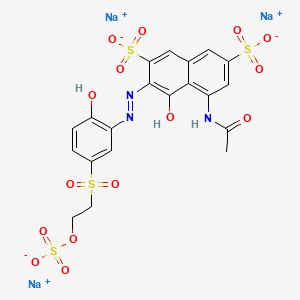

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O15S4.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTDYBUJBRAYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N3Na3O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12226-38-9 | |

| Record name | C.I. Reactive Violet 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper, 5-(acetylamino)-4-hydroxy-3-[[2-hydroxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Reactive Violet 5?

An In-depth Technical Guide to C.I. Reactive Violet 5

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of C.I. This compound (C.I. 18097). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

C.I. This compound is a monoazo reactive dye containing a vinyl sulfone reactive group. This group allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers, leading to excellent wash fastness. It is a metal complex dye, typically involving copper, which enhances its light fastness and influences its shade.[1][2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | C.I. This compound | [2] |

| C.I. Number | 18097 | [2] |

| CAS Number | 12226-38-9 | [2] |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [2][3] |

| Molecular Weight | 735.59 g/mol | [2][3] |

| IUPAC Name | trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [3] |

| Appearance | Purple-brown powder | [2] |

| Solubility | Soluble in water | [2] |

Chemical Structure

The chemical structure of C.I. This compound is characterized by a naphthalene-based azo chromophore linked to a phenyl ring that carries the vinyl sulfone reactive group in its masked (sulfatoethylsulfonyl) form.

Caption: 2D representation of C.I. This compound.

Synthesis Pathway and Experimental Protocols

General Synthesis Pathway

The industrial synthesis of C.I. This compound involves a multi-step process. While specific process parameters are proprietary, the general chemical pathway is well-established for azo dyes.[2] It consists of the diazotization of an aromatic amine, followed by an azo coupling reaction with a suitable coupling component, and subsequent complexation with a metal salt.[2]

Caption: General synthesis workflow for C.I. This compound.

Representative Experimental Protocol: Exhaust Dyeing of Cotton

While a specific protocol for the synthesis of this compound is not publicly available, a general laboratory procedure for its application in dyeing cellulosic fibers like cotton is provided below. This protocol is representative of exhaust dyeing methods for vinyl sulfone reactive dyes.[4][5][6]

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

C.I. This compound

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Soda Ash, Na₂CO₃)

-

Laboratory dyeing machine (e.g., beaker dyeing machine)

-

pH meter and standard buffers

-

Water bath or heating system

Procedure:

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the liquid) of 1:20 (e.g., 5 grams of fabric in 100 mL of water).

-

Dye Dissolution: Accurately weigh the required amount of C.I. This compound (e.g., 2% on weight of fiber, owf) and make a paste with a small amount of cold water. Add boiling water to dissolve the dye completely.

-

Initial Dyeing Step (Exhaustion):

-

Set the dyebath temperature to 40°C.

-

Add the dissolved dye to the bath.

-

Immerse the cotton fabric in the dyebath and run for 10 minutes to ensure even wetting.

-

Gradually add the required amount of electrolyte (e.g., 60 g/L NaCl) in three portions over 30 minutes. The electrolyte promotes the exhaustion of the dye onto the fiber.

-

Raise the temperature to 60°C over 20 minutes and continue running for another 20 minutes.

-

-

Fixation Step:

-

Add the required amount of alkali (e.g., 20 g/L Soda Ash) to the dyebath. The alkali raises the pH, activating the cellulose (B213188) fiber and the vinyl sulfone group, which then react to form a covalent bond.

-

Continue the dyeing process at 60°C for 60 minutes.

-

-

Washing Off:

-

Drain the dyebath.

-

Rinse the fabric thoroughly with cold water.

-

Perform a soaping wash at 90-95°C for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove any unfixed, hydrolyzed dye.

-

Rinse again with hot and then cold water until the rinse water is clear.

-

Dry the dyed fabric.

-

Caption: Experimental workflow for exhaust dyeing of cotton.

Spectroscopic and Performance Data

Spectroscopic Characterization

| Technique | Observation | Reference |

| UV-Visible Spectroscopy | Exhibits a maximum absorbance (λmax) in the visible region at approximately 560 nm, corresponding to its violet color. A second peak is observed in the UV region around 220 nm, related to the aromatic structure. | [7][8] |

| FT-IR Spectroscopy | The spectrum shows characteristic peaks for its functional groups. While a detailed assignment is not available, studies on its degradation products confirm the breakdown of the azo bond (peak around 1600 cm⁻¹ disappears). | [9] |

Typical Dyeing Performance

Specific quantitative data for the fixation efficiency and colorfastness of C.I. This compound is limited. The table below provides typical performance characteristics for vinyl sulfone-type reactive dyes on cotton fabric, which are expected to be similar for this compound.

| Performance Metric | Typical Rating / Value | Reference |

| Light Fastness (ISO 105-B02) | 3-4 (Moderate to Good) | [10] |

| Washing Fastness (ISO 105-C02) | 4-5 (Good to Excellent) | [10] |

| Rubbing Fastness - Dry (ISO 105-X12) | 4-5 (Good to Excellent) | [11] |

| Rubbing Fastness - Wet (ISO 105-X12) | 3 (Moderate) | [11] |

| Fixation Efficiency | 60-80% (Varies with conditions) | [12] |

Note: Fastness is rated on a scale of 1 to 5, where 5 is the highest fastness.

Environmental Data: Decolorization Efficiency

Several studies have investigated the removal of this compound from aqueous solutions using Advanced Oxidation Processes (AOPs), which is relevant for wastewater treatment.

| Treatment Process | Conditions | Removal Efficiency | Time | Reference |

| UV-A-Fenton | pH 3.0, [H₂O₂] = 4.0 mM, [Fe²⁺] = 0.15 mM | 95.5% | 7 min | [13] |

| Fenton | pH 3.0, [H₂O₂] = 4.0 mM, [Fe²⁺] = 0.15 mM | 86.6% | 7 min | [13] |

| Photocatalysis (Fe-doped TiO₂) | pH 10, 3 g/L catalyst, 60 mM H₂O₂ | ~100% | 2 hours | [8] |

References

- 1. US6818147B2 - Antifreeze concentrate containing the colorant C.I. This compound - Google Patents [patents.google.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C20H16N3Na3O15S4 | CID 135445762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sahadyes.com [sahadyes.com]

- 5. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]

- 6. longwayeducation.com [longwayeducation.com]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijert.org [ijert.org]

- 11. Color fastness properties of different reactive dyes | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

C.I. 18097 (Acid Red 73): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of C.I. 18097, commercially known as Acid Red 73. This synthetic azo dye is utilized across various industrial and research applications, including as a colorant in textiles, leather, paper, plastics, and even in medical and cosmetic formulations.[1][2][3][4]

Core Chemical Identity and Properties

Acid Red 73 is a disodium (B8443419) salt of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid.[4] It is classified as a double azo dye, characterized by the presence of two azo (-N=N-) groups, which are responsible for its color.[2]

| Identifier | Value |

| Colour Index Name | C.I. Acid Red 73 |

| C.I. Number | 27290 |

| CAS Number | 5413-75-2 |

| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂[2] |

| Molecular Weight | 556.48 g/mol [2] |

| IUPAC Name | Disodium 7-hydroxy-8-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalene-1,3-disulfonate |

Physicochemical Properties

| Property | Value/Description |

| Physical Form | Yellow-light red powder[1][2][4] |

| Solubility | Soluble in water (forming a red solution), ethanol, and acetone. Insoluble in other organic solvents.[1][2][3][4] |

| Density | 1.58 g/cm³[4] |

| Maximum Absorbance (λmax) | 508 nm[6] |

| Stability | Stable under normal temperatures and pressures.[1] |

Chemical Reactivity:

-

In the presence of strong sulfuric acid, it produces a red-purple solution, which upon dilution, forms a red-brown precipitate.[1][2]

-

Reaction with nitric acid results in a color change from blue to orange and then to olive.[1][2]

-

The addition of strong hydrochloric acid to its aqueous solution leads to the formation of a dark red-brown precipitate.[1][2]

-

Adding sodium hydroxide (B78521) solution results in a dark brown precipitate.[1][2]

Experimental Protocols

Synthesis of Acid Red 73

The manufacturing process for Acid Red 73 involves a two-step diazotization and coupling reaction.[2][4]

Methodology:

-

Diazotization: 4-(Phenyldiazenyl)benzenamine (Aniline Yellow) is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). The coupling reaction occurs at the position ortho to the hydroxyl group of the G acid, forming the final Acid Red 73 dye.

-

Isolation: The dye is typically salted out from the reaction mixture by adding sodium chloride, filtered, washed, and dried.

References

Remazol Brilliant Violet 5R: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remazol Brilliant Violet 5R (RBV-5R), also known as C.I. Reactive Violet 5, is a synthetic azo dye characterized by its vibrant violet hue and its classification as a reactive dye.[1][2][3] Primarily utilized in the textile industry for dyeing protein and cellulosic fibers, its mechanism of action is rooted in the chemical reactivity of its vinyl sulfone group.[1][2] This technical guide provides an in-depth analysis of this mechanism, its chemical basis, and potential, though currently underexplored, implications in a broader biological and research context. While specific applications of RBV-5R in drug development and signaling pathway modulation are not extensively documented in current literature, the reactivity of its core functional group offers a basis for potential utility in biochemical and cellular studies.

Chemical and Physical Properties

Remazol Brilliant Violet 5R is a complex aromatic molecule. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 12226-38-9 | [1][2] |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [1][2][4] |

| Molecular Weight | 735.58 g/mol | [2][4] |

| Class | Azo Dye, Reactive Dye | [1] |

| Reactive Group | Vinyl Sulfone | [2] |

Core Mechanism of Action: The Vinyl Sulfone Reactive Group

The defining feature of Remazol Brilliant Violet 5R in its function as a reactive dye is the presence of a vinyl sulfone group, specifically a 2-(sulfooxy)ethylsulfonyl group.[1][4] This group is the "reactive hook" that allows the dye to form a stable, covalent bond with nucleophilic groups present in substrates like textile fibers or, potentially, biological macromolecules.

The reaction proceeds via a Michael-type 1,4-addition. Under alkaline conditions, the 2-(sulfooxy)ethylsulfonyl group undergoes an elimination reaction to form the highly reactive vinyl sulfone. This electrophilic vinyl sulfone is then susceptible to nucleophilic attack.

In the context of biological systems, nucleophiles such as the thiol group of cysteine residues and the amine group of lysine (B10760008) residues in proteins are potential targets for this reaction. This reactivity forms the basis for the use of other vinyl sulfone-containing compounds as irreversible enzyme inhibitors and activity-based probes in proteomics.

Biological Implications and Potential Research Applications

While RBV-5R is primarily an industrial dye, its vinyl sulfone chemistry suggests potential for biological applications, an area that remains largely unexplored. The reactivity of vinyl sulfones has been harnessed in various research contexts:

-

Enzyme Inhibition: Vinyl sulfone-containing small molecules have been successfully developed as irreversible inhibitors of cysteine proteases, such as cathepsins and caspases. The vinyl sulfone group acts as a warhead, forming a covalent bond with the active site cysteine residue, thereby permanently inactivating the enzyme.

-

Activity-Based Probes (ABPs): The ability to covalently label active enzymes has led to the design of vinyl sulfone-based ABPs. These probes can be used to profile enzyme activity in complex biological samples, aiding in drug discovery and diagnostics.

Given its chemical structure, RBV-5R could theoretically act as a covalent modifier of proteins. However, there is a lack of specific studies in the scientific literature detailing its interaction with specific enzymes or signaling pathways. Its large, polar structure may limit its cell permeability and target accessibility compared to smaller, specifically designed vinyl sulfone inhibitors.

One study notes the use of C.I. This compound for the detection of bacterial strains in biological samples, suggesting a potential hydrophobic interaction and an ability to bind to colloidal gold particles.[5]

Experimental Protocols

Environmental and Toxicological Profile

Like many azo dyes, a significant consideration for the use of Remazol Brilliant Violet 5R is its environmental and toxicological profile. The reductive cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines, which are potentially carcinogenic.[1][6] Most research on RBV-5R has focused on its degradation and removal from textile industry wastewater through various physical, chemical, and biological methods.[6][7]

| Degradation/Removal Method | Typical Efficiency | Reference |

| Sonophotocatalysis (Ag-ZnO) | 95.7% degradation (60 min) | [4] |

| Biosorption (Sugarcane Bagasse) | 92.22% removal (at pH 6) | [8] |

| Biosorption (Eggshell) | 94.4% removal (at 20°C) | |

| Fungal Decolorization | Variable (up to 90%) | [9] |

Conclusion

The mechanism of action of Remazol Brilliant Violet 5R is fundamentally chemical, driven by the electrophilic nature of its vinyl sulfone group, which allows it to form covalent bonds with nucleophiles. While this reactivity is exploited in the textile industry for permanent dyeing, its application in the fields of drug development and molecular biology is not established. The known reactivity of the vinyl sulfone class of compounds suggests a potential for RBV-5R to act as a covalent modifier of proteins. However, the lack of specific research into its biological targets, cellular effects, and potential signaling pathway interactions means that its utility for researchers, scientists, and drug development professionals is currently hypothetical. Future research could explore this potential, but investigators must remain mindful of the compound's potential toxicity and the environmental concerns associated with azo dyes.

References

- 1. GT Digital Repository [repository.gatech.edu]

- 2. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 3. CAS 12226-38-9: remazol brilliant violet 5R | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonophotocatalytic Degradation of Fast Yellow AB and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reactive Violet 5 and its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical designated by CAS number 12226-38-9, commonly known as C.I. Reactive Violet 5 or Remazol Brilliant Violet 5R. It also addresses a class of similarly named fluorescent dyes used for cell viability analysis in life sciences research, clarifying the distinctions between these substances.

Part 1: C.I. This compound (CAS 12226-38-9)

C.I. This compound is primarily an industrial azo dye valued for its ability to form covalent bonds with fibers, ensuring colorfastness.[1] While its main application lies in the textile industry, it has been noted for use in biological sample staining, particularly for bacteria.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for C.I. This compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 12226-38-9 | [4] |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [4] |

| Molar Mass | 735.58 g/mol | [4] |

| Synonyms | Remazol Brilliant Violet 5R, C.I. 18097 | [1][5][6] |

| Appearance | Purple-brown powder | [7] |

| Solubility | Soluble in water (100 g/L at 50°C) | [7] |

| Maximum Absorption (λmax) | ~560 nm | [8] |

Applications in Research

The primary research application of C.I. This compound, outside of textile engineering, is in environmental science, focusing on its decolorization and degradation in wastewater.[8] There is also evidence of its use as a simple, non-fluorescent stain for biological specimens, such as bacteria in activated sludge.[3]

This protocol is adapted from general bacterial staining procedures and the noted application of C.I. This compound for staining bacterial samples.

Materials:

-

Bacterial smear on a microscope slide

-

C.I. This compound solution (0.1% w/v in distilled water)

-

Distilled water

-

Blotting paper

-

Microscope

Procedure:

-

Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.

-

Flood the smear with the 0.1% C.I. This compound staining solution.

-

Allow the stain to act for 60-90 seconds.

-

Gently rinse the slide with a slow stream of distilled water to remove excess stain.

-

Blot the slide dry using blotting paper.

-

Observe the stained bacteria under a microscope.

Signaling Pathways and Bioconjugation

There is no scientific literature to suggest that C.I. This compound (CAS 12226-38-9) is involved in or used to study cellular signaling pathways. Furthermore, specific protocols for the bioconjugation of this dye to biomolecules for advanced cellular imaging or drug delivery are not documented. Its primary reactivity is with the hydroxyl groups of cellulose (B213188) fibers in textiles.

Part 2: Violet Amine-Reactive Dyes for Cell Viability

In the context of life sciences, particularly in fields like immunology and drug development, "reactive violet dyes" often refer to a class of fluorescent molecules used for live/dead cell discrimination. These are distinct from the textile dye C.I. This compound. These fluorescent dyes are crucial tools for ensuring data accuracy in techniques like flow cytometry and fluorescence microscopy.

Principle of Action

These amine-reactive dyes are cell-impermeable. In viable cells with intact membranes, the dye only reacts with a few amines on the cell surface, resulting in a dim signal. However, in dead cells with compromised membranes, the dye enters the cytoplasm and covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent linkage is stable and can withstand fixation and permeabilization, making it compatible with subsequent intracellular staining protocols.

Quantitative Data

The following table summarizes the typical properties of commercially available violet amine-reactive viability dyes.

| Property | Value |

| Excitation Maximum | ~405 nm |

| Emission Maximum | ~450 nm |

| Laser Line | Violet (405 nm) |

| Reactive Group | Amine-reactive ester |

| Fixable | Yes |

Experimental Protocols

Materials:

-

Suspension cells

-

Phosphate-Buffered Saline (PBS), protein-free

-

Amine-reactive violet viability dye (stock solution in DMSO)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with a violet laser

Procedure:

-

Harvest cells and wash once with protein-free PBS.

-

Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of 1-10 x 10⁶ cells/mL.

-

Add 1 µL of the viability dye stock solution and vortex immediately. The optimal concentration should be determined by titration.

-

Incubate for 15-30 minutes at 4°C, protected from light.

-

Wash the cells with 2-3 mL of flow cytometry staining buffer to stop the reaction. Centrifuge and discard the supernatant.

-

(Optional) Proceed with fixation, permeabilization, and intracellular staining as required.

-

Resuspend the final cell pellet in a suitable buffer for analysis on a flow cytometer.

Materials:

-

Adherent cells on coverslips or imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Amine-reactive violet viability dye (working solution in PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

Procedure:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells twice with PBS.

-

Prepare the viability dye working solution by diluting the stock solution (typically 1:1000) in protein-free PBS.

-

Add the working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Fix the cells with a suitable fixative for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Proceed with permeabilization and immunofluorescence staining.

-

Mount the coverslips with an appropriate mounting medium.

-

Image using a fluorescence microscope with filters suitable for violet excitation and blue/violet emission.

Disclaimer: This document provides a summary of publicly available information. It is intended for informational purposes only. Researchers should always consult the manufacturer's specific protocols for any reagents used and validate procedures for their specific experimental context.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 12226-38-9: remazol brilliant violet 5R | CymitQuimica [cymitquimica.com]

- 3. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]

- 4. This compound | C20H16N3Na3O15S4 | CID 135445762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 12226-38-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation | MDPI [mdpi.com]

Reactive Violet 5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Reactive Violet 5, a versatile amine-reactive dye. The following sections detail its nomenclature, chemical properties, and its primary application in the crucial process of distinguishing live from dead cells in research settings. This guide offers detailed experimental protocols for cell viability analysis and includes visual workflows to facilitate understanding and implementation in the laboratory.

Synonyms and Alternative Names

This compound is known by a variety of synonyms and trade names in scientific literature and commercial products. Understanding these alternative names is crucial for identifying this dye across different suppliers and publications.

| Identifier Type | Name/Value |

| Common Name | This compound |

| C.I. Name | C.I. This compound[1] |

| C.I. Number | 18097[1][2] |

| CAS Number | 12226-38-9[1][2][3][4][5] |

| Trade Names | Remazol Brilliant Violet 5R[5] |

| Adizol Violet 5R | |

| Akreact Violet 5R[6] | |

| Ambifix Violet V5R[6] | |

| Apollozol Violet 5R[6] | |

| Assofix Violet 5R[6] | |

| Benzasol Violet 5R[6] | |

| Bright Violet 4KT[6] | |

| Chemifix Violet V5R[6] | |

| Cosmozol Violet 5R[6] | |

| Drimarene Brilliant Violet S-5R[6] | |

| Everzol Brilliant Violet 5R[6] | |

| Goldazol Brilliant Violet 5R[6] | |

| Orco Reactive Violet R5R 120%[1] | |

| Reactive Violet KN-4R[1][2][6] | |

| IUPAC Name | trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

Chemical and Physical Properties

This compound is a single azo, metal complex dye.[1] Its key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄[1][3] |

| Molecular Weight | 735.59 g/mol [1][2] |

| Appearance | Purple-brown powder[4] |

| Solubility | Soluble in water.[4] At 50°C, the solubility is 100g/L.[4] |

| Reactive Group | Vinyl Sulfone |

Core Application: Live/Dead Cell Discrimination

The primary application of this compound in a research context is for the discrimination of live and dead cells, a critical step for accurate data analysis in techniques like flow cytometry and fluorescence microscopy. As an amine-reactive dye, its mechanism of action is based on the integrity of the cell membrane.

-

Live Cells: In viable cells with intact plasma membranes, the dye is largely excluded from the cell's interior. It can only react with the limited number of primary amines on the cell surface, resulting in dim fluorescence.

-

Dead Cells: In cells with compromised membranes, a hallmark of cell death, the dye can enter the cytoplasm. Here, it covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.

This covalent linkage is stable and can withstand fixation and permeabilization procedures, making this compound and similar dyes compatible with subsequent intracellular staining protocols.

Figure 1: Mechanism of live/dead cell discrimination by this compound.

Experimental Protocols

While specific protocols explicitly naming "this compound" for biological staining are not widespread in the literature, the following are detailed, generalized protocols for the use of amine-reactive violet dyes for cell viability analysis. These protocols are directly applicable to this compound.

Titration of the Viability Dye

It is crucial to titrate the dye to determine the optimal concentration for each specific cell type and experimental condition. The goal is to achieve the best separation between live and dead cell populations with minimal background staining on live cells.

Methodology:

-

Prepare a Cell Suspension: Create a mixed population of live and dead cells. This can be achieved by heat-treating a portion of the cells (e.g., at 56-65°C for 5-10 minutes) and then mixing them with live cells.

-

Prepare Dye Dilutions: Prepare a series of dilutions of the this compound stock solution in a protein-free buffer such as PBS. A typical starting range is a 1:250 to 1:4000 dilution.

-

Stain Cells: Aliquot approximately 1 x 10^6 cells for each dilution and an unstained control. Add the diluted dye to each tube and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash and Analyze: Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction. Analyze the cells by flow cytometry.

-

Determine Optimal Concentration: The optimal concentration is the one that provides the best stain index (separation between the mean fluorescence intensity of the positive and negative populations) with the lowest fluorescence on the live cell population.

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest cells and wash them once with a protein-free and azide-free buffer (e.g., PBS). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the same buffer.

-

Staining: Add the pre-titrated optimal concentration of this compound to the cell suspension. Vortex immediately to ensure even mixing.

-

Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.

-

Washing: Add a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and wash the cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash step.

-

Subsequent Staining (Optional): If performing subsequent intracellular staining, proceed with fixation and permeabilization steps according to standard protocols.

-

Data Acquisition: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis. Acquire data using a flow cytometer equipped with a violet laser (excitation ~405 nm) and an appropriate emission filter (typically around 450/50 nm).

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Preparation: Gently wash the adherent cells cultured on coverslips or in imaging plates with PBS.

-

Staining: Add the pre-titrated optimal concentration of this compound, diluted in a protein-free buffer, to the cells.

-

Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the dye solution and wash the cells three times with PBS.

-

Fixation (Optional): For endpoint assays or subsequent immunofluorescence, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with filter sets suitable for violet excitation and emission.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for cell viability analysis using an amine-reactive violet dye like this compound, from cell preparation to data analysis.

Figure 2: Experimental workflow for cell viability staining.

Data Presentation and Interpretation

Data from viability staining experiments are typically presented as histograms or dot plots. In a histogram, two distinct peaks should be visible: a dim peak representing the live cell population and a bright peak representing the dead cell population. In a dot plot, the viability stain is plotted against a forward scatter or another marker to clearly separate the live and dead populations for subsequent gating and analysis. It is essential to include proper controls, such as an unstained sample to define the negative population and single-color controls for compensation in multicolor flow cytometry experiments.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection. It is supplied as a powder and care should be taken to avoid inhalation of the dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3][4] Store the dye in a dry, dark place as recommended by the manufacturer.

References

Spectral Properties of Reactive Violet 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Violet 5 (RV5), also known by its Colour Index name C.I. 18097, is a monoazo dye belonging to the reactive class of dyes.[1] Its chemical structure features a single azo bond (-N=N-) and it is often used as a metal complex.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, silk, and linen, it provides a vibrant purple hue.[1] While its primary application is in dyeing and printing, understanding its spectral properties is crucial for various research and development applications, including the development of analytical methods, environmental monitoring of textile effluents, and potentially for niche applications in biotechnology where well-characterized chromophores are required.

This technical guide provides a comprehensive overview of the currently available spectral properties of this compound, outlines detailed experimental protocols for its characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Chemical Identity | ||

| Common Name | This compound | [1] |

| C.I. Name | C.I. This compound, C.I. 18097 | [1] |

| CAS Registry Number | 12226-38-9 | [1] |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [1] |

| Molecular Weight | 735.59 g/mol | [1] |

| UV-Visible Absorption | ||

| Maximum Absorption Wavelength (λmax) | ~560 nm | [2] |

| Secondary Absorption Peak (UV) | ~220 nm | [3][4] |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence Emission | ||

| Emission Wavelength | Data not available | |

| Excitation Wavelength | Data not available | |

| Quantum Yield (Φf) | Data not available | |

| Solvatochromic Effects | ||

| Behavior in Different Solvents | Data not available |

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its key spectral properties are provided below.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound and determining its molar absorptivity.

Methodology

-

Materials and Reagents:

-

This compound dye powder

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound dye powder.

-

Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

UV-Vis Spectrophotometer Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution in a quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.[2]

-

The molar absorptivity (ε) can be calculated from the slope of the linear regression of the calibration curve (slope = ε × l, where l is the path length of the cuvette, typically 1 cm).

-

Characterization of Fluorescence Properties

This protocol describes the methodology for determining the fluorescence emission spectrum and relative quantum yield of this compound.

Methodology

-

Materials and Reagents:

-

This compound dye solution (prepared as in the UV-Vis protocol)

-

A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol)

-

Appropriate solvent(s)

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Set the emission wavelength range to scan (e.g., from the excitation wavelength +10 nm to 800 nm).

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio. These settings must remain constant for all measurements.

-

-

Measurement of Fluorescence Emission:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of the solvent blank.

-

Measure the fluorescence emission spectra of the series of sample and standard solutions.

-

-

Quantum Yield Calculation (Relative Method):

-

Correct the emission spectra for the instrument's response and subtract the solvent blank spectrum.

-

Integrate the area under the corrected emission spectrum for each sample and standard solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation:

Φf,sample = Φf,standard × (msample / mstandard) × (η2sample / η2standard)

where 'm' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'η' is the refractive index of the solvent.

-

Conclusion

References

Solubility Profile of C.I. Reactive Violet 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Reactive Violet 5 (also known as Remazol Brilliant Violet 5R). Understanding the solubility of this reactive azo dye is crucial for its application in various fields, including textile dyeing, printing, and biomedical research. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of a dye is a critical parameter that influences its application and performance. The following table summarizes the known quantitative solubility of C.I. This compound in various solvents. It is important to note that while data for aqueous and methanolic solutions are available, comprehensive quantitative data for other common organic solvents are not readily found in the public domain.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 100 g/L[1] | 50 |

| Methanol | CH₃OH | 10 mg/mL[2] | Not Specified |

| Ethanol | C₂H₅OH | Data Not Available | - |

| Acetone | C₃H₆O | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | - |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |

One source categorizes this compound as a dye with a monovinylsulfone group and a heterocyclic structure, noting that this class of dyes generally has a lower solubility of around 100 g/L.[3] This is consistent with the specific data found for its solubility in water at 50°C.[1] It is also described as a purple-brown powder that is soluble in water.[4]

Experimental Protocols for Solubility Determination

Accurate determination of a dye's solubility requires robust experimental design. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various solvents.

Equilibrium Saturation Method followed by Spectrophotometric Analysis

This method is widely used for determining the solubility of colored compounds.

Principle: An excess amount of the dye is mixed with the solvent of interest until the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using UV-Visible spectrophotometry.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of C.I. This compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Maintain a constant temperature throughout this period.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to stand undisturbed for several hours to permit the settling of the undissolved dye particles.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any suspended microparticles.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the dye in that solvent at the specified temperature.

-

Gravimetric Method

This method is suitable for determining solubility when the solvent is volatile and the dye is thermally stable at the drying temperature.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution: Follow step 1 as described in the spectrophotometric method.

-

Separation of Undissolved Solute: Follow step 2 as described in the spectrophotometric method.

-

Evaporation and Weighing:

-

Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dye is completely dry.

-

Cool the container with the dried dye residue in a desiccator to prevent moisture absorption.

-

Weigh the container with the residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved dye.

-

Calculate the solubility as the mass of the dissolved dye per the volume of the solvent used (e.g., in g/L).

-

Filter Paper Spot Method

This is a simpler, semi-quantitative method suitable for rapid estimations, particularly in industrial settings.[5]

Principle: The method relies on observing the point at which a dye solution becomes saturated by spotting it on filter paper and checking for undissolved particles.[5]

Detailed Protocol:

-

Preparation of Serial Dilutions: Prepare a range of dye solutions with different concentrations.

-

Stirring: Stir each solution at a constant temperature (e.g., 20°C) for a set period (e.g., 10 minutes) to dissolve the dye.[5]

-

Spotting: Using a pipette, take an aliquot of a solution and drop it vertically onto a piece of filter paper.[5]

-

Observation: After the spot has dried, visually inspect it. The highest concentration that does not leave any undissolved dye particles (i.e., no spots within the colored circle) is considered the solubility.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. tecnoscientifica.com [tecnoscientifica.com]

- 3. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

The Environmental Persistence and Fate of Reactive Violet 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Violet 5 (RV5), a widely used azo dye in the textile industry, is of significant environmental concern due to its potential persistence, toxicity, and the generation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and persistence of RV5, including its degradation through various biotic and abiotic pathways, its ecotoxicological profile, and its interaction with environmental matrices. The information presented herein is intended to support researchers and professionals in developing effective remediation strategies and conducting environmental risk assessments.

Physicochemical Properties

This compound (C.I. 18097) is a water-soluble anionic dye characterized by a complex aromatic structure containing one or more azo bonds (–N=N–), which are responsible for its color. Its vinyl sulfone group allows it to form covalent bonds with fibers like cotton, leading to good wash fastness but also contributing to its release into the environment during the dyeing process.

Environmental Fate and Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down by chemical or biological processes. For azo dyes like this compound, persistence is a significant concern as their complex structures can make them resistant to degradation.

Abiotic Degradation

Photodegradation:

This compound can be degraded by light, a process known as photodegradation. The efficiency of this process is highly dependent on various factors, including the presence of photocatalysts, pH, and the intensity of the light source.

Studies have shown that the photocatalytic degradation of RV5 using titanium dioxide (TiO₂) as a catalyst is an effective method for its removal from aqueous solutions. Under optimal conditions, significant degradation can be achieved in a relatively short period. For instance, one study reported 90% photodegradation efficiency after 20 minutes of UV irradiation at pH 4.[1] Complete decolorization has been observed in about 2 hours under visible light irradiation in the presence of an Fe-doped TiO₂ catalyst at pH 10.[2] The degradation process generally follows first-order kinetics.[3]

The degradation of RV5 is faster than its complete mineralization into CO₂, water, and inorganic ions, indicating the formation of intermediate products that may be more resistant to further degradation.[3]

Hydrolysis:

As a reactive dye, RV5 is susceptible to hydrolysis, a chemical reaction with water, particularly under alkaline conditions typical of the dyeing process.[2] During dyeing, a portion of the dye hydrolyzes instead of fixing to the fiber, leading to its presence in textile effluents.[2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the dye.[4] The vinyl sulfone group in RV5 reacts with hydroxyl ions to form a less reactive hydroxyl derivative.

Other Abiotic Processes:

Information on other abiotic degradation processes such as thermal degradation under typical environmental conditions is limited.

Biotic Degradation

Biodegradation involves the breakdown of organic compounds by microorganisms. The azo bonds in this compound are susceptible to cleavage under anaerobic conditions by various bacteria, leading to the decolorization of the dye. The resulting aromatic amines are then typically degraded further under aerobic conditions.

Several bacterial strains and consortia have been shown to decolorize and degrade RV5. For example, a mixed bacterial culture composed of Bacillus, Lysinibacillus, and Ochrobacterium species completely decolorized a 200 mg/L solution of RV5 within 18 hours under static conditions.[5] Another study using Pseudomonas aeruginosa demonstrated complete degradation of 300 mg/L of RV5 within 20 hours.[6]

The efficiency of biodegradation is dependent on environmental conditions such as pH, temperature, and the presence of co-substrates. Optimal degradation is often observed at neutral pH and temperatures between 30-40°C.[6]

Adsorption and Mobility in Soil

Ecotoxicity

This compound is considered to be mutagenic, teratogenic, and carcinogenic.[7] The ecotoxicity of the dye and its degradation products is a critical aspect of its environmental risk assessment.

Acute toxicity tests on the freshwater crustacean Daphnia magna have been conducted to determine the potential impact of RV5 on aquatic ecosystems. One study reported a 48-hour EC50 (the concentration at which 50% of the population shows an effect, in this case, immobilization) of 12.73 mg/L.[1] Interestingly, after photocatalytic degradation, the toxicity of the solution decreased, with the EC50 increasing to 52.77 mg/L.[1] However, it is important to note that some intermediate degradation products can be more toxic than the parent dye molecule.[1]

Summary of Quantitative Data

| Parameter | Value | Conditions | Reference |

| Photodegradation | |||

| Degradation Efficiency | 90% | 20 min, TiO₂, UV, pH 4 | [1] |

| Degradation Efficiency | ~100% | 80 min, TiO₂, UV, pH 4 | [3] |

| Decolorization Time | ~2 hours | Fe-doped TiO₂, Visible light, pH 10, 3 g/L catalyst, 60 mM H₂O₂ | [2] |

| Biodegradation | |||

| Decolorization Time | 18 hours | 200 mg/L RV5, Mixed bacterial culture, static | [5] |

| Degradation Time | 20 hours | 300 mg/L RV5, Pseudomonas aeruginosa | [6] |

| Hydrolysis | |||

| Rate Constant (k) | 0.011 - 0.025 min⁻¹ | Alkaline pH (for a similar reactive dye) | [4] |

| Ecotoxicity | |||

| 48h EC50 (Daphnia magna) | 12.73 mg/L | Before degradation | [1] |

| 48h EC50 (Daphnia magna) | 52.77 mg/L | After photocatalytic degradation | [1] |

Experimental Protocols

Photocatalytic Degradation

Objective: To determine the rate and extent of photocatalytic degradation of this compound.

Materials:

-

This compound solution of known concentration

-

Photocatalyst (e.g., TiO₂, Fe-doped TiO₂)

-

Photoreactor equipped with a light source (UV or visible)

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

-

Analytical equipment for identifying degradation products (e.g., LC-MS)

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In the photoreactor, add a specific volume of the RV5 solution and the desired amount of photocatalyst.

-

Adjust the pH of the solution to the desired value using dilute acid or base.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw aliquots of the suspension at regular time intervals.

-

Centrifuge or filter the aliquots to remove the photocatalyst.

-

Analyze the concentration of RV5 in the supernatant using a spectrophotometer at its maximum absorbance wavelength (around 546 nm).

-

(Optional) Analyze the samples using LC-MS or other suitable techniques to identify and quantify intermediate degradation products.

-

Calculate the degradation efficiency at each time point.

Biodegradation

Objective: To assess the biodegradability of this compound by a specific microbial culture or consortium.

Materials:

-

This compound solution

-

Microbial inoculum (pure culture or mixed consortium)

-

Mineral salts medium

-

Co-substrate (e.g., glucose, yeast extract)

-

Incubator shaker

-

Spectrophotometer

-

Analytical equipment for identifying degradation products (e.g., GC-MS, LC-MS)

Procedure:

-

Prepare a mineral salts medium and sterilize it.

-

Add a known concentration of filter-sterilized this compound to the medium.

-

Add a co-substrate if required for microbial growth and activity.

-

Inoculate the medium with the microbial culture.

-

Incubate the flasks under desired conditions (e.g., static or shaking, specific temperature).

-

Withdraw samples aseptically at regular intervals.

-

Centrifuge the samples to separate the biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength of RV5 to determine the extent of decolorization.

-

(Optional) Analyze the supernatant for the parent compound and metabolites using chromatographic techniques.

-

Calculate the percentage of decolorization and/or degradation.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

-

This compound

-

Sterile aqueous buffer solutions at pH 4, 7, and 9

-

Constant temperature bath or incubator

-

Analytical equipment for quantifying RV5 (e.g., HPLC)

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution. The concentration should not exceed 0.01 M or half of its water solubility.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

At appropriate time intervals, withdraw samples from each solution.

-

Immediately analyze the samples to determine the concentration of the remaining this compound using a suitable analytical method like HPLC.

-

Continue the test until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.

-

Calculate the first-order rate constant (k) and the half-life (t₁/₂) for hydrolysis at each pH.

Soil Adsorption (based on OECD Guideline 106)

Objective: To determine the soil adsorption coefficient (Kd and Koc) of this compound.

Materials:

-

This compound

-

One or more well-characterized soils with varying organic carbon content

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Shaker

-

Analytical equipment for quantifying RV5 in solution (e.g., HPLC, spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in 0.01 M CaCl₂.

-

Perform a preliminary test to determine the appropriate soil-to-solution ratio and equilibration time.

-

For the main study, weigh a known amount of soil into centrifuge tubes.

-

Add a known volume of the RV5 solution at different concentrations to the tubes.

-

Include control samples without soil (to check for adsorption to the tube walls) and without RV5 (to check for interfering substances).

-

Shake the tubes for the predetermined equilibration time.

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the concentration of RV5 remaining in the supernatant.

-

Calculate the amount of RV5 adsorbed to the soil by difference.

-

Calculate the soil-water partition coefficient (Kd) for each concentration.

-

If the adsorption is linear, calculate the average Kd. Normalize Kd to the organic carbon content of the soil to obtain Koc.

Signaling Pathways and Degradation Mechanisms

Photocatalytic Degradation Pathway

The photocatalytic degradation of this compound is initiated by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of the photocatalyst. These radicals attack the dye molecule at various sites. The primary mechanism involves the cleavage of the azo bond, leading to the initial decolorization of the solution. Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and further degradation into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Diagram of Photocatalytic Degradation Workflow

Caption: Workflow for a typical photocatalytic degradation experiment.

Diagram of a Simplified Photocatalytic Degradation Pathway

Caption: Simplified photocatalytic degradation pathway of RV5.

Biodegradation Pathway

The biodegradation of this compound typically proceeds in a two-step process. The initial and rate-limiting step is the anaerobic reductive cleavage of the azo bond by azoreductase enzymes produced by various microorganisms. This results in the formation of colorless aromatic amines. These amines are often more toxic than the parent dye. In a subsequent aerobic step, these aromatic amines are further degraded by other microorganisms through ring cleavage and mineralization.

Diagram of Biodegradation Experimental Workflow

Caption: General workflow for a biodegradation experiment.

Diagram of a Simplified Biodegradation Pathway

Caption: Simplified two-stage biodegradation pathway of RV5.

Conclusion

This compound exhibits a degree of persistence in the environment, primarily due to its complex aromatic structure. Its environmental fate is governed by a combination of photodegradation, biodegradation, and hydrolysis. While advanced oxidation processes and specific microbial consortia have shown promise in degrading RV5 under laboratory conditions, its persistence in natural environments, particularly in soil and sediment, requires further investigation. The potential for the formation of toxic intermediates during degradation highlights the importance of complete mineralization. Future research should focus on elucidating detailed degradation pathways, determining key environmental persistence parameters like soil adsorption coefficients and half-lives in various environmental compartments, and developing more efficient and sustainable remediation technologies.

References

An In-depth Technical Guide to the History and Original Application of C.I. Reactive Violet 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Violet 5, also known by trade names such as Remazol Brilliant Violet 5R, is a significant member of the azo class of reactive dyes.[1][2] Historically, its primary application lies in the textile industry for the dyeing and printing of cellulosic fibers such as cotton, linen, and silk, where it forms a covalent bond with the fiber, leading to high wash fastness.[1][2] This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and original application of this compound, tailored for a scientific audience.

Historical Context and Development

The advent of reactive dyes in the mid-20th century revolutionized the textile industry by introducing a new mechanism of dye-fiber interaction. Unlike direct dyes, which are held to the fiber by non-covalent forces, reactive dyes form a strong, permanent covalent bond with the substrate. The first commercial reactive dyes were introduced in 1956 by Imperial Chemical Industries (ICI).[3]

This compound belongs to the vinyl sulfone (VS) class of reactive dyes, which were developed and marketed by Hoechst AG under the trade name Remazol in 1957.[3] The reactive group in these dyes is the vinyl sulfone moiety, which is typically present in a protected form as a β-sulfatoethylsulfone group. Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone, which then reacts with the hydroxyl groups of cellulose (B213188) or the amino groups of protein fibers.

Chemical and Physical Properties

This compound is a purple-brown powder that is soluble in water.[1] It is classified as a single azo, metal complex dye.[2] The presence of a copper complex in its structure enhances its light fastness and influences the final shade.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [2] |

| C.I. Number | 18097 | [2] |

| CAS Number | 12226-38-9 | [2] |

| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [2] |

| Molecular Weight | 735.59 g/mol | [2] |

| Appearance | Purple-brown powder | [1] |

| Solubility in Water | Soluble | [1] |

| Class | Azo, Metal Complex | [2] |

| Reactive Group | Vinyl Sulfone (present as β-sulfatoethylsulfone) | [4] |

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process that involves the creation of an azo chromophore followed by the introduction of the reactive group and subsequent metallization. While detailed, proprietary industrial synthesis protocols are not publicly available, the general manufacturing method involves the following key stages:[1][2]

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate. This reaction, carried out in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), converts the primary amino group into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with a coupling component, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.

-

Oxidation and Complexation: Following the coupling reaction, an oxidation step is carried out using reagents such as copper sulfate, sodium acetate, and hydrogen peroxide. This step is crucial for the formation of the copper complex, which stabilizes the dye molecule and improves its fastness properties.

-

Salting Out and Isolation: The final dye is isolated from the reaction mixture by a process called "salting out," where the addition of a salt (e.g., sodium chloride) reduces its solubility, causing it to precipitate. The precipitate is then filtered, dried, and processed into its final powder form.

Diagram: Synthesis Pathway of C.I. This compound

References

Methodological & Application

Application Notes and Protocols for Staining Bacterial Cells with Amine-Reactive Violet Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate differentiation of live and dead bacterial cells is fundamental in microbiology, particularly in research focused on antimicrobial development, biofilm formation, and microbial physiology. Amine-reactive violet dyes are potent tools for assessing bacterial viability. These dyes are cell membrane-impermeant, meaning they cannot penetrate the intact membranes of live bacteria. However, in dead or membrane-compromised cells, these dyes enter the cytoplasm and covalently bond with intracellular proteins. This stable covalent linkage results in robust and bright fluorescence, allowing for a clear distinction between live and dead bacterial populations using techniques such as flow cytometry and fluorescence microscopy. A key advantage of these dyes is their "fixable" nature; the covalent bonding withstands fixation and permeabilization procedures, making them compatible with subsequent immunofluorescence staining or other intracellular labeling techniques.[1][2][3][4]

While "Reactive Violet 5" is a known textile dye, its direct application as a bacterial viability stain is not extensively documented in scientific literature.[5][6][7][8] This document provides detailed protocols and data for a representative amine-reactive violet viability dye suitable for bacterial staining, based on the well-established principles of similar commercially available dyes.

Data Presentation

The following table summarizes the key properties of a typical amine-reactive violet viability dye used for bacterial cell staining.

| Property | Value | Reference |

| Excitation Maximum | ~402-416 nm | [1][9] |

| Emission Maximum | ~451-452 nm | [1][9] |

| Laser Line | Violet (405 nm) | [1] |

| Common Filter | 450/50 nm bandpass | [1] |

| Reactive Group | Amine-reactive | [1] |

| Fixable | Yes | [1] |

| Primary Application | Live/Dead Cell Discrimination | [1] |

Experimental Protocols

Protocol 1: General Staining for Bacterial Viability Assessment by Flow Cytometry

This protocol provides a general guideline for staining bacterial suspensions. Optimal conditions may vary depending on the bacterial species and experimental setup.

Materials:

-

Amine-reactive violet viability dye

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), sterile

-

Bacterial culture

-

Positive control (dead cells): e.g., 70% isopropanol (B130326) or heat treatment (70°C for 10 minutes)

-

Negative control (live cells): Untreated bacterial culture in the exponential growth phase

-

Flow cytometer with a violet laser (405 nm)

Procedure:

-

Prepare Dye Stock Solution:

-

Briefly centrifuge the vial of lyophilized amine-reactive dye to collect the powder at the bottom.

-

Add the appropriate amount of anhydrous DMSO to create a concentrated stock solution (refer to manufacturer's instructions for specific concentration).

-

Vortex thoroughly to dissolve the dye completely.

-

-

Harvest Bacteria:

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes.

-

Discard the supernatant.

-

-

Wash Bacteria:

-

Resuspend the bacterial pellet in 1 mL of sterile PBS.

-

Centrifuge again at 10,000 x g for 10 minutes and discard the supernatant.

-

Repeat this wash step twice to remove any residual media components.

-

-

Prepare Cell Suspensions:

-

Resuspend the washed bacterial pellets (for both live and dead control samples) in 1 mL of PBS.

-

Adjust the cell concentration to approximately 1 x 10^6 to 1 x 10^7 cells/mL.

-

-

Staining:

-

Add the amine-reactive violet dye to the bacterial suspensions at the manufacturer's recommended concentration.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Wash and Fix (Optional):

-

After incubation, wash the cells once with 1 mL of PBS.

-

If subsequent intracellular staining is required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) according to standard protocols.

-

-

Analysis:

-

Analyze the stained samples on a flow cytometer equipped with a violet laser (405 nm) and a 450/50 nm bandpass filter.

-

Live cells will exhibit minimal fluorescence, while dead cells will show a significant increase in fluorescence intensity.

-

Protocol 2: Staining of Bacterial Biofilms

This protocol is adapted for staining bacteria within a biofilm structure.

Materials:

-

Amine-reactive violet viability dye

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), sterile

-

Culture plate with established bacterial biofilms

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Dye Solution:

-

Prepare a working solution of the amine-reactive violet dye in PBS at the desired concentration.

-

-

Biofilm Preparation:

-

Gently remove the culture medium from the wells containing the biofilms.

-

Wash the biofilms carefully with PBS to remove planktonic cells and residual medium.

-

-

Staining:

-

Add the dye solution to the wells, ensuring the biofilms are completely submerged.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Carefully remove the dye solution.

-

Gently wash the biofilms three times with PBS for 5 minutes each, ensuring the biofilm structure is not disrupted.

-

-

Imaging:

-

Mount the samples if necessary.

-

Visualize the stained biofilms using a fluorescence microscope with a filter set appropriate for the violet dye. Dead cells within the biofilm will fluoresce brightly.

-

Visualizations

Caption: Workflow for bacterial viability staining using an amine-reactive violet dye for flow cytometry analysis.

Caption: Mechanism of action for amine-reactive violet viability dyes in live versus dead bacterial cells.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. researchgate.net [researchgate.net]

- 9. selectscience.net [selectscience.net]

Application Notes and Protocols for Detection of Bacteria with Reactive Violet 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Violet 5 is a versatile amine-reactive fluorescent dye that serves as a valuable tool for the detection and viability assessment of bacteria. Its utility in microbiological research and drug development stems from its ability to covalently bind to primary amines, which are abundant in proteins on the cell surface and within the cytoplasm. This reactivity forms the basis for differentiating between live and dead bacteria, particularly in flow cytometry applications. In viable cells with intact membranes, the dye's reactivity is primarily limited to surface proteins. However, in cells with compromised membranes, characteristic of cell death, the dye can permeate the cell and react with intracellular proteins, leading to a significant increase in fluorescence intensity. This differential staining allows for the robust quantification of live and dead bacterial populations. These application notes provide a detailed protocol for utilizing this compound for bacterial viability staining and analysis.

Principle of Bacterial Viability Assessment

The core principle of using an amine-reactive violet dye for bacterial viability lies in the integrity of the cell membrane.

-

Live Bacteria: Healthy, live bacteria maintain an intact cell membrane, which acts as a selective barrier. The amine-reactive dye cannot readily penetrate this barrier and thus primarily labels proteins on the bacterial cell surface. This results in a population of cells with a lower level of fluorescence.

-

Dead Bacteria: Bacteria with compromised or damaged cell membranes lose their ability to regulate the passage of substances. The amine-reactive violet dye can freely enter the cytoplasm of these cells. The interior of a bacterium is rich in proteins, providing numerous amine groups for the dye to react with. This extensive intracellular labeling leads to a significantly higher fluorescence signal compared to live cells.

This difference in fluorescence intensity allows for the clear distinction and quantification of live versus dead bacterial populations using techniques such as flow cytometry.

Signaling Pathway and Experimental Workflow

While there isn't a classical "signaling pathway" activated by this compound, the mechanism of staining is a direct chemical reaction. The following diagrams illustrate the conceptual mechanism of differential staining and the general experimental workflow for bacterial viability analysis.

Caption: Mechanism of differential staining in live and dead bacteria.

Caption: General experimental workflow for bacterial viability analysis.

Detailed Experimental Protocol